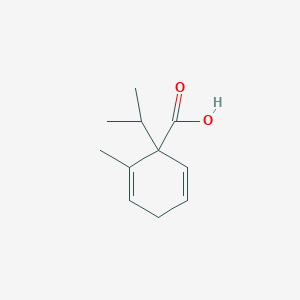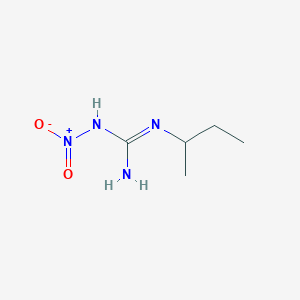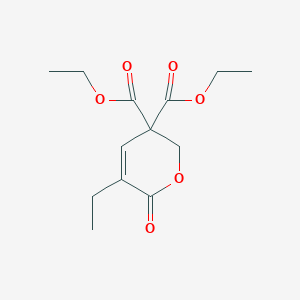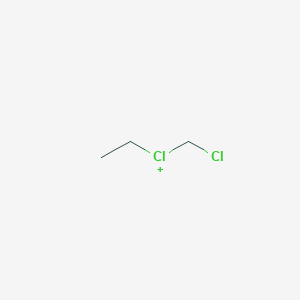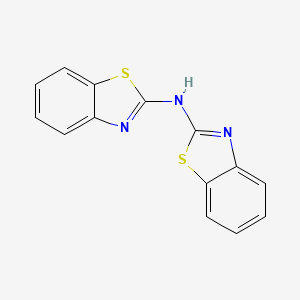![molecular formula C16H19N3O5 B14679874 (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate CAS No. 32633-50-4](/img/structure/B14679874.png)
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[74002,7Streptomyces caespitosus. It exhibits antibacterial, antimycobacterial, and antiviral activities and has shown inhibitory effects on tumors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mitomycin B is typically synthesized through a series of complex organic reactions involving the fermentation of Streptomyces caespitosus. The process includes the isolation and purification of the compound from the fermentation broth. The synthetic route involves multiple steps, including the formation of the core structure and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Mitomycin B involves large-scale fermentation processes. The bacterium Streptomyces caespitosus is cultured in bioreactors under controlled conditions to optimize the yield of Mitomycin B. The compound is then extracted, purified, and crystallized to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Mitomycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Mitomycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and redox reactions.
Biology: Investigated for its antibacterial, antiviral, and antimycobacterial properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new antibiotics and chemotherapeutic agents
Wirkmechanismus
Mitomycin B exerts its effects through several mechanisms:
DNA Cross-Linking: It forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Inhibition of Enzymes: It inhibits enzymes involved in DNA synthesis and repair.
Generation of Reactive Oxygen Species: The compound generates reactive oxygen species, causing oxidative damage to cellular components
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitomycin C: Another mitomycin antibiotic with similar structure and function.
9-Epimitomycin B: An intermediate in the formation of Mitomycin B with similar biological activities
Uniqueness
Mitomycin B is unique due to its specific quinone structure and the presence of a methoxy group, which contributes to its distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
32633-50-4 |
|---|---|
Molekularformel |
C16H19N3O5 |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate |
InChI |
InChI=1S/C16H19N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h7-8,10-11H,4-5H2,1-3H3,(H2,17,22) |
InChI-Schlüssel |
JLFQDMRSLOGEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3C2COC(=O)N)N4C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
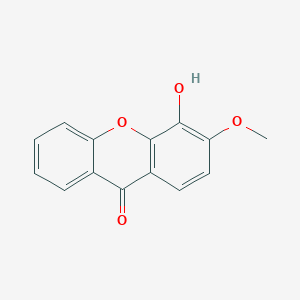
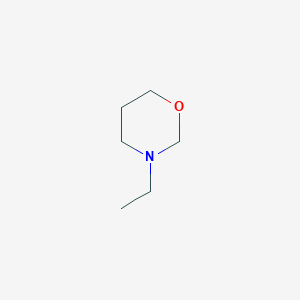
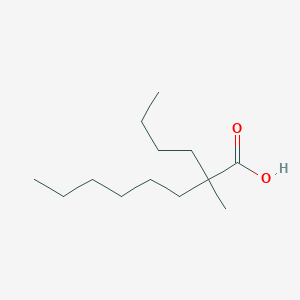
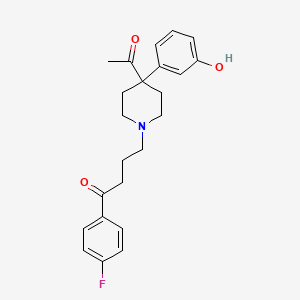
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
